molecular formula C14H15ClN4O2 B2924464 2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide CAS No. 1797659-47-2

2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide

Cat. No.: B2924464
CAS No.: 1797659-47-2
M. Wt: 306.75
InChI Key: LJYJIJFCNBPDSI-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide is a synthetic small-molecule compound featuring a pyrimidine core substituted with dimethylamino and methoxy groups at positions 4 and 2, respectively. The benzamide moiety is linked via an amide bond to the pyrimidine ring, with a chlorine atom at the ortho position of the benzoyl group.

Key physicochemical properties include:

  • Molecular Formula: C₁₅H₁₆ClN₅O₂
  • Molecular Weight: 349.78 g/mol
  • Hydrogen Bond Donors/Acceptors: 2/6
  • LogP (estimated): ~2.5 (indicating moderate lipophilicity).

Properties

IUPAC Name

2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2/c1-19(2)12-11(8-16-14(18-12)21-3)17-13(20)9-6-4-5-7-10(9)15/h4-8H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYJIJFCNBPDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide typically involves multiple steps. One common synthetic route starts with the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a magnetic nanocatalyst. This is followed by further reactions to introduce the dimethylamino and methoxy groups . Industrial production methods may vary, but they generally involve similar multi-step processes with optimization for yield and purity.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of chloro-substituted benzamide-pyrimidine hybrids. Below is a detailed comparison with analogous molecules, focusing on structural variations, synthesis pathways, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Applications Activity/Findings
Target Compound Pyrimidine + benzamide 4-(dimethylamino), 2-methoxy, 2-chlorobenzamide Research candidate (kinase inhibition hypothesized) Limited published data; inferred activity from analogs
2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide (Imazosulfuron analog) Acetamide + pyrimidine Chloro, methoxy, isopropyl Herbicide (imidazolinone class) Inhibits acetolactate synthase (ALS) in plants
2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide (Chlorsulfuron) Triazine + sulfonamide Chloro, methoxy, methyl Herbicide ALS inhibition; high potency at low doses
2-chloro-N-[4-({5-fluoro-2-[(4-hydroxyphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide (PDB: 3H0Y) Pyrimidine + benzamide Fluoro, hydroxy, chloro Kinase inhibitor (cancer research) Binds to ATP pocket of kinases; IC₅₀ < 100 nM in vitro

Key Insights :

Structural Influence on Activity: The dimethylamino and methoxy groups on the pyrimidine ring in the target compound may enhance solubility and binding affinity compared to simpler chloro-pyrimidines (e.g., chlorsulfuron) . The chlorine atom on the benzamide moiety is critical for hydrophobic interactions, a feature shared with herbicide analogs like imazosulfuron and kinase inhibitors like the 3H0Y ligand .

Synthesis Routes :

  • The target compound’s synthesis likely involves coupling a 2-chlorobenzoyl chloride derivative with a functionalized pyrimidine amine, as seen in analogous reactions (e.g., ). For example, describes a similar amide bond formation using toluene sulfonic acid as a catalyst .

For instance, triflumuron () acts as an insect growth regulator, while the 3H0Y ligand () shows kinase inhibitory activity .

Biological Activity

2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment and cellular protection mechanisms. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following components:

  • Chlorine atom at the 2-position of the pyrimidine ring.
  • Dimethylamino group at the para position of the benzamide.
  • Methoxy group at the 5-position of the pyrimidine.

This unique combination of substituents contributes to its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinase pathways involved in hyperproliferative diseases, which is critical for cancer therapy. For instance, it targets Bub1 kinase, a key regulator in cell cycle progression and mitotic checkpoint control .
  • Protection Against ER Stress : It has demonstrated protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. In vitro studies have shown that treatment with this compound significantly reduces cell death induced by ER stressors like thapsigargin and tunicamycin .
  • Cell Viability Enhancement : The compound enhances cell viability in various cancer cell lines by modulating apoptotic pathways. The EC50 values for cell viability improvements have been reported in studies, indicating its potency as a protective agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectEC50 (µM)Reference
Cell Viability EnhancementSignificant increase in viability10 ± 2
ER Stress ProtectionReduced apoptosis<0.1
Kinase InhibitionBub1 kinase inhibitionNot specified

Detailed Findings

  • Cell Viability Studies : In studies involving INS-1 cells (a model for pancreatic β-cells), the compound was tested against various concentrations to determine its efficacy in enhancing cell survival under stress conditions. Results indicated that at optimal concentrations, the compound could restore ATP levels significantly, suggesting improved cellular metabolism and viability .
  • Apoptosis Mechanism : The mechanism by which this compound protects cells from apoptosis involves the inhibition of caspase activation pathways. Specifically, it was observed that co-treatment with the compound prevented cleavage of caspase-3 and PARP, markers indicative of apoptosis .
  • Comparative Studies : Comparative studies with other compounds revealed that this compound exhibited superior protective effects against ER stress compared to structurally similar analogs, highlighting its potential as a lead candidate for further development in therapeutic applications .

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